molecular formula C24H20FN3O3 B11342422 1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11342422
M. Wt: 417.4 g/mol
InChI Key: JHHFRRZTPQGLIJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, an imidazolyl propyl chain, and a dihydrochromeno-pyrrole core, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and imidazolyl propyl intermediates, followed by their coupling with the chromeno-pyrrole core under controlled conditions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for reagent addition and product isolation ensures high yield and purity. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorophenyl and imidazolyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-bromophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-methylphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Compared to these similar compounds, 1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(3-imidazol-1-ylpropyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20FN3O3/c1-15-3-8-19-18(13-15)22(29)20-21(16-4-6-17(25)7-5-16)28(24(30)23(20)31-19)11-2-10-27-12-9-26-14-27/h3-9,12-14,21H,2,10-11H2,1H3

InChI Key

JHHFRRZTPQGLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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